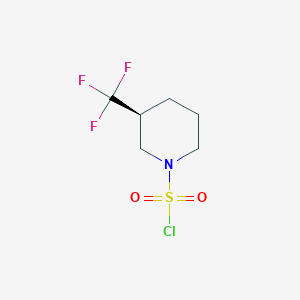

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17817517

Molecular Formula: C6H9ClF3NO2S

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClF3NO2S |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |

| Standard InChI Key | ZUCVSILJXILSOY-YFKPBYRVSA-N |

| Isomeric SMILES | C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s stereochemistry is defined by the (3S)-configuration, which imposes distinct spatial arrangements critical for its interactions in enantioselective reactions. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric hindrance. The sulfonyl chloride group () at the 1-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfur center.

Key physicochemical parameters include:

-

Molecular weight: 251.66 g/mol

-

IUPAC Name: (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group () and sulfonyl chloride protons (). Mass spectrometry (MS) shows a molecular ion peak at , consistent with the molecular formula.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step sequence:

-

Trifluoromethylation: Piperidine derivatives react with trifluoromethyl iodide () in the presence of a base (e.g., ) to introduce the group.

-

Sulfonation: The intermediate undergoes chlorosulfonation using sulfuryl chloride () or thionyl chloride () under anhydrous conditions.

Reaction conditions:

-

Temperature: for trifluoromethylation; for sulfonation.

-

Solvents: Dichloromethane () or tetrahydrofuran (THF).

-

Yield: after purification via column chromatography.

Industrial Production

Industrial protocols optimize for scalability and cost-efficiency:

-

Catalyst: Transition-metal catalysts (e.g., CuI) accelerate trifluoromethylation.

-

Purity control: Distillation under reduced pressure () removes excess reagents.

-

Byproduct management: Neutralization of HCl byproducts using aqueous .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols:

This reactivity is exploited to synthesize sulfonamides, key motifs in drug discovery.

Reductive Transformations

Catalytic hydrogenation () reduces the sulfonyl chloride to a thiol (), enabling further derivatization.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

-

Antibacterial agents: Derivatives exhibit MIC values of against Staphylococcus aureus and Escherichia coli.

-

Anticancer candidates: Sulfonamide analogs inhibit tumor cell proliferation () in vitro.

Agrochemical Innovation

Trifluoromethylated sulfonamides enhance herbicidal activity by disrupting plant acetolactate synthase (ALS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume